
2-(4-bromo-2-methylphenyl)-N-(3-cyanothiolan-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-2-methylphenyl)-N-(3-cyanothiolan-3-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BML-210 and is a potent inhibitor of the transcription factor NF-κB, which plays a crucial role in inflammation and cancer.
Wirkmechanismus
BML-210 inhibits the activity of NF-κB by binding to its subunit p65, which prevents it from translocating to the nucleus and initiating gene transcription. This results in the downregulation of various pro-inflammatory genes, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
BML-210 has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory properties, it has also been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce oxidative stress. However, further research is needed to fully understand the mechanisms underlying these effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using BML-210 in lab experiments is its specificity for NF-κB inhibition. This allows researchers to study the effects of NF-κB inhibition without affecting other cellular processes. However, BML-210 has also been shown to have off-target effects, which can complicate the interpretation of experimental results. Additionally, the synthesis of BML-210 can be challenging and time-consuming, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on BML-210. One area of interest is its potential use in the treatment of cancer. BML-210 has been shown to induce apoptosis in cancer cells, and further research is needed to determine its efficacy as an anticancer agent. Additionally, BML-210 may have applications in the treatment of other inflammatory diseases, such as arthritis and inflammatory bowel disease. Finally, further studies are needed to fully understand the biochemical and physiological effects of BML-210 and its potential off-target effects.
Synthesemethoden
The synthesis of BML-210 involves the reaction of 4-bromo-2-methylphenylamine with 3-cyanothiolan-3-ylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or ethyl acetate, and the product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
BML-210 has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its role as an anti-inflammatory agent. NF-κB is a transcription factor that regulates the expression of various genes involved in inflammation, and BML-210 has been shown to inhibit its activity. This makes BML-210 a potential candidate for the development of novel anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
2-(4-bromo-2-methylphenyl)-N-(3-cyanothiolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2OS/c1-10-6-12(15)3-2-11(10)7-13(18)17-14(8-16)4-5-19-9-14/h2-3,6H,4-5,7,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYCCUCXFPEJEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CC(=O)NC2(CCSC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

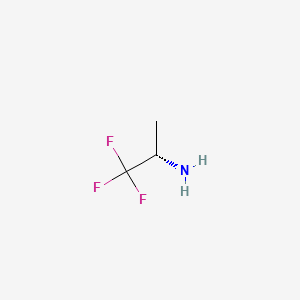

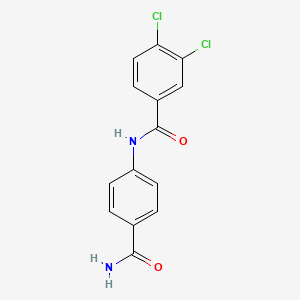
![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyrimidin-4-one](/img/structure/B2666879.png)
![4,6-dichloro-N-(2-methoxyethyl)-N-[(pyridin-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2666880.png)
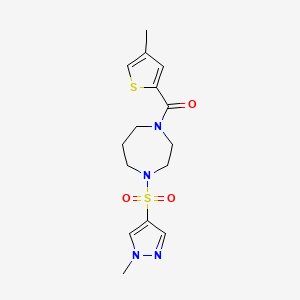

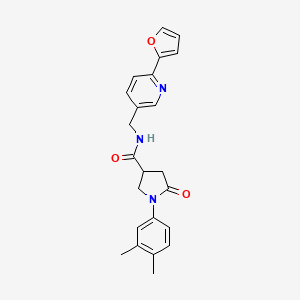
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone](/img/structure/B2666885.png)
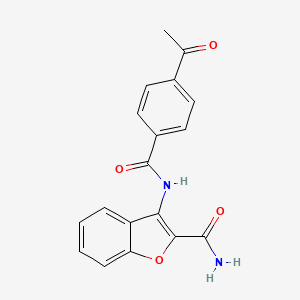

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2666893.png)
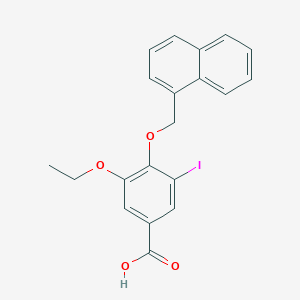
![2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B2666896.png)